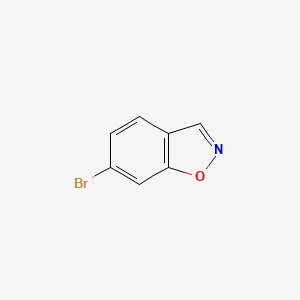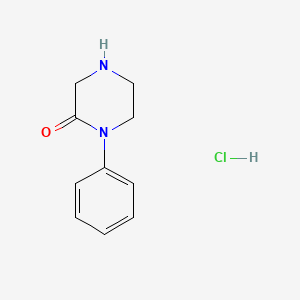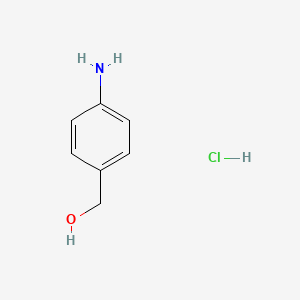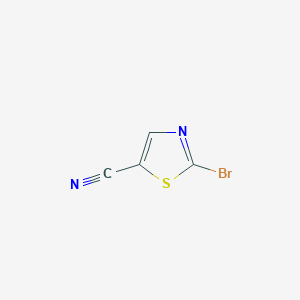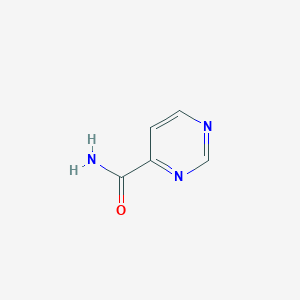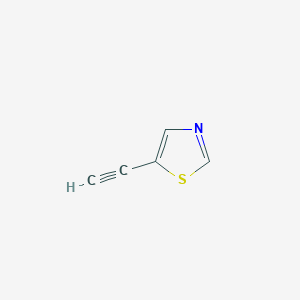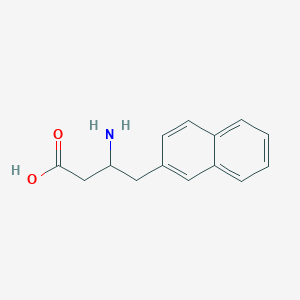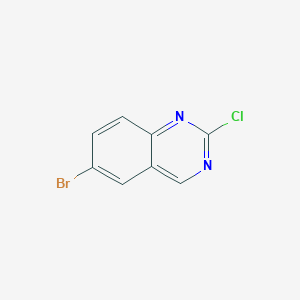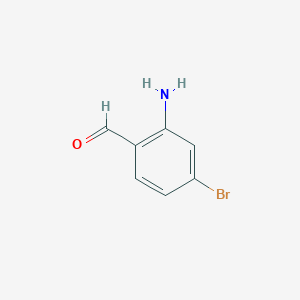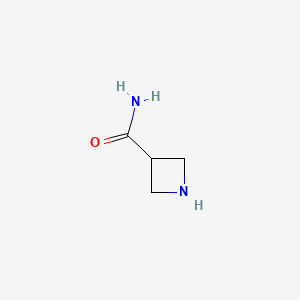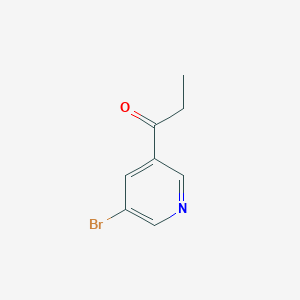![molecular formula C8H9N3 B1289478 (1H-吡咯并[2,3-b]吡啶-3-基)甲胺 CAS No. 933691-80-6](/img/structure/B1289478.png)
(1H-吡咯并[2,3-b]吡啶-3-基)甲胺
描述
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary targets of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine are the fibroblast growth factor receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that one of the derivatives of this compound, referred to as compound 4h, has a low molecular weight, which would be beneficial to its bioavailability .
Result of Action
In vitro, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction between (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and FGFRs involves binding to the receptor’s active site, thereby inhibiting its kinase activity. This inhibition can lead to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are often implicated in cancer progression .
Cellular Effects
The effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine disrupts critical signaling pathways that cancer cells rely on for growth and survival. Additionally, this compound can affect cell signaling pathways, leading to altered gene expression and metabolic changes. For instance, the inhibition of FGFR signaling by (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can result in decreased expression of genes involved in cell cycle progression and increased expression of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine exerts its effects primarily through the inhibition of FGFR kinase activity. This compound binds to the ATP-binding pocket of the receptor, preventing ATP from accessing the site and thereby inhibiting the receptor’s phosphorylation activity . This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may also interact with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine have been studied over various time points to understand its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of FGFR signaling . Over time, continuous exposure to (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can lead to cumulative effects on cell viability and function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may also cause toxic effects, such as liver toxicity and hematological abnormalities . Therefore, careful optimization of dosage is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may affect metabolic flux by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production and metabolite levels .
Transport and Distribution
The transport and distribution of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . Once inside the cell, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine may undergo post-translational modifications, such as phosphorylation, which can influence its localization and activity . Targeting signals within the compound’s structure may also direct it to specific cellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves multi-step procedures. One common method starts with the formation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at the 3-position to introduce the methanamine group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the reduction of a nitrile or an imine intermediate to yield the methanamine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Types of Reactions:
Oxidation: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro or nitrile groups into amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions include oxo derivatives, reduced amines, and substituted pyrrolo[2,3-b]pyridine derivatives .
相似化合物的比较
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of the nitrogen atoms within the rings.
2-methyl-1H-imidazo[4,5-c]quinoline: Another heterocyclic compound with potential biological activities, particularly as kinase inhibitors.
Uniqueness: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific inhibition of FGFRs, which makes it a promising candidate for targeted cancer therapy. Its structural features allow for high binding affinity and specificity towards these receptors, distinguishing it from other similar heterocyclic compounds.
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMGZYCCCUIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591755 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933691-80-6 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
